5-bromo-2-chloro-N-[1-(propan-2-yl)piperidin-4-yl]benzamide
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Overview
Description
5-bromo-2-chloro-N-[1-(propan-2-yl)piperidin-4-yl]benzamide is a chemical compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-[1-(propan-2-yl)piperidin-4-yl]benzamide typically involves multiple steps. One common method starts with the preparation of N-[1-(propan-2-yl)piperidin-4-yl]benzamide, followed by bromination and chlorination reactions to introduce the bromine and chlorine atoms at the desired positions on the benzamide ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-chloro-N-[1-(propan-2-yl)piperidin-4-yl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine or chlorine atoms .
Scientific Research Applications
5-bromo-2-chloro-N-[1-(propan-2-yl)piperidin-4-yl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting cell proliferation diseases.
Organic Synthesis: The compound serves as a building block in the synthesis of more complex molecules used in various chemical research.
Chemical Biology: Researchers use this compound to study the effects of specific chemical modifications on biological systems.
Mechanism of Action
The mechanism of action of 5-bromo-2-chloro-N-[1-(propan-2-yl)piperidin-4-yl]benzamide involves its interaction with specific molecular targets. For instance, it acts as a cyclin-dependent kinase 4 (CDK4) inhibitor, which plays a crucial role in regulating the cell cycle. By inhibiting CDK4, the compound can effectively halt cell proliferation, making it a potential therapeutic agent for treating cancer .
Comparison with Similar Compounds
Similar Compounds
Palbociclib: Another CDK4 inhibitor used in cancer treatment.
Ribociclib: Similar to palbociclib, it is used for its anti-cancer properties.
Uniqueness
5-bromo-2-chloro-N-[1-(propan-2-yl)piperidin-4-yl]benzamide is unique due to its specific chemical structure, which allows for targeted inhibition of CDK4. This specificity can result in fewer side effects compared to other non-selective inhibitors .
Properties
IUPAC Name |
5-bromo-2-chloro-N-(1-propan-2-ylpiperidin-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrClN2O/c1-10(2)19-7-5-12(6-8-19)18-15(20)13-9-11(16)3-4-14(13)17/h3-4,9-10,12H,5-8H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMDMWVCGZUFOFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)NC(=O)C2=C(C=CC(=C2)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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